Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1367666-62-3
VCID: VC4249087
InChI: InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3
SMILES: CC1=C2CCNC(C2=CC=C1)C(=O)OC
Molecular Formula: C12H15NO2
Molecular Weight: 205.257

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS No.: 1367666-62-3

Cat. No.: VC4249087

Molecular Formula: C12H15NO2

Molecular Weight: 205.257

* For research use only. Not for human or veterinary use.

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate - 1367666-62-3

Specification

CAS No. 1367666-62-3
Molecular Formula C12H15NO2
Molecular Weight 205.257
IUPAC Name methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Standard InChI InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3
Standard InChI Key QQNWOQPSYMXCDF-UHFFFAOYSA-N
SMILES CC1=C2CCNC(C2=CC=C1)C(=O)OC

Introduction

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound characterized by its unique tetrahydroisoquinoline structure. This compound, with the molecular formula C11H13NO2C_{11}H_{13}NO_2
and a molar mass of approximately 191.23 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

The synthesis typically involves several steps:

  • Formation of Tetrahydroisoquinoline Core: The initial step often utilizes the Pictet-Spengler reaction involving phenylethylamines and aldehydes.

  • Carboxylation: The introduction of the carboxylate group can be achieved through various methods including esterification reactions.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Biological Activities

Research indicates that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibits a range of pharmacological properties:

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds possess significant anticancer properties. For instance:

  • In Vitro Studies: The compound has shown promising results in inhibiting cell growth in various cancer cell lines with IC50 values indicating effective concentrations for therapeutic applications .

Neuropharmacological Effects

Due to its structural similarity to neurotransmitters, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropharmacology.

Interaction Studies

Interaction studies reveal that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate binds effectively to specific biological targets:

  • Binding Affinity: Evaluated through various assays demonstrating its efficacy towards multiple receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylateC11H13NO2C_{11}H_{13}NO_2
Different position of carboxylate group
Methyl 5-methoxy-1,2,3,4-tetrahydroisoquinolineC11H13NO2C_{11}H_{13}NO_2
Methoxy group instead of methyl
Methyl 6-methyl-1,2,3,4-tetrahydroisoquinolineC11H13NO2C_{11}H_{13}NO_2
Methyl group at the 6-position

This table highlights the structural diversity among tetrahydroisoquinoline derivatives and their potential variations in biological activity.

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